Cis-Desmethyl Atenolol
Vue d'ensemble
Description
Cis-Desmethyl Atenolol is a chemical compound that belongs to the class of beta-blockers. It is a metabolite of Atenolol, a widely used medication for the treatment of hypertension and angina. This compound has gained significant attention in recent years due to its potential therapeutic and toxic effects.
Mécanisme D'action
Target of Action
Cis-Desmethyl Atenolol is an impurity of Atenolol , a cardioselective β-adrenergic blocker and antihypertensive agent . The primary targets of Atenolol are the β1-adrenergic receptors . These receptors are predominantly found in the heart and kidneys, and their role is to mediate the cardiac effects of the sympathetic nervous system .
Biochemical Pathways
By blocking β1-adrenergic receptors, it inhibits the conversion of ATP to cAMP, a secondary messenger involved in various physiological responses such as heart rate and contractility .
Pharmacokinetics
Atenolol is predominantly eliminated via the kidneys, with only about 5% metabolized by the liver . After oral administration, Atenolol is incompletely absorbed from the intestine, so about 50% of the beta blocker is bioavailable . In plasma, only 3% of Atenolol is protein-bound . The elimination half-life of Atenolol is calculated from 6 to 9 hours . In patients with impaired renal function, the elimination half-life of Atenolol gradually increases .
Action Environment
It’s known that the action of many drugs can be influenced by factors such as temperature, ph, and the presence of other substances
Analyse Biochimique
Biochemical Properties
The biochemical properties of Cis-Desmethyl Atenolol are not fully elucidated. As a derivative of Atenolol, it may interact with various enzymes, proteins, and other biomolecules in the body. The nature of these interactions could be similar to those of Atenolol, which primarily acts by blocking beta-adrenergic receptors, thereby reducing the effects of adrenaline and noradrenaline on the heart .
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and possible changes in gene expression, similar to its parent compound, Atenolol .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. Given its structural similarity to Atenolol, it may be involved in similar metabolic pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cis-Desmethyl Atenolol typically involves the demethylation of Atenolol. One common method is the use of a demethylating agent such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The scalability of the process to gram-scale production has been successfully demonstrated, emphasizing its potential in industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Cis-Desmethyl Atenolol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Cis-Desmethyl Atenolol has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Atenolol and its metabolites.
Biology: Studied for its effects on beta-adrenergic receptors in various biological systems.
Medicine: Investigated for its potential therapeutic effects and toxicology.
Industry: Utilized in the development of new beta-blocker medications and in quality control processes
Comparaison Avec Des Composés Similaires
Similar Compounds
Atenolol: The parent compound, widely used for hypertension and angina.
Metoprolol: Another beta-1 selective blocker with similar therapeutic uses.
Propranolol: A non-selective beta-blocker used for various cardiovascular conditions
Uniqueness
Cis-Desmethyl Atenolol is unique due to its specific metabolic pathway and its potential therapeutic and toxic effects. Unlike Atenolol, which is a racemic mixture, this compound is a single enantiomer, which may contribute to its distinct pharmacological profile.
Activité Biologique
Cis-desmethyl atenolol, a metabolite of atenolol, exhibits various biological activities that are relevant in pharmacology and toxicology. This article will explore its pharmacokinetics, mechanisms of action, and clinical implications based on diverse research findings.
Overview of this compound
This compound is primarily formed through the metabolism of atenolol, a selective β1-adrenergic blocker used to treat hypertension and other cardiovascular conditions. The biological activity of this compound is significant as it relates to its pharmacological effects and potential adverse reactions.
Pharmacokinetics
This compound's pharmacokinetic profile has been studied to understand its absorption, distribution, metabolism, and excretion (ADME). Key findings include:
- Absorption : Following oral administration of atenolol, this compound is formed via hepatic metabolism. The peak plasma concentrations of the metabolite occur approximately 2-4 hours post-dose.
- Distribution : It is less lipophilic than its parent compound, which may influence its distribution in tissues, particularly the central nervous system (CNS) .
- Metabolism : The primary metabolic pathway involves cytochrome P450 enzymes, particularly CYP2D6, which convert atenolol to this compound .
- Excretion : The metabolite is primarily excreted through the kidneys. Studies indicate that renal function significantly affects the clearance rates of both atenolol and its metabolites .
This compound retains some β-blocking activity, contributing to the overall pharmacological effects observed with atenolol. Its mechanisms include:
- β1-Adrenergic Receptor Blockade : Similar to atenolol, this compound selectively inhibits β1-adrenergic receptors in cardiac tissues, leading to decreased heart rate and contractility.
- Impact on Metabolic Parameters : Research indicates that systemic exposure to this compound may influence metabolic responses such as glucose metabolism and lipid profiles .
Clinical Implications
The biological activity of this compound has clinical relevance, particularly concerning its pharmacodynamic effects and safety profile:
- Adverse Effects : Some studies have indicated that elevated levels of this compound can lead to adverse metabolic responses, including insulin resistance and altered lipid metabolism .
- Therapeutic Efficacy : In clinical settings, the presence of this compound may enhance the therapeutic efficacy of atenolol by prolonging its effects or modifying its pharmacological profile .
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Peak Plasma Concentration | 2-4 hours post-dose |
Half-Life | Approximately 6 hours |
Volume of Distribution | Low (indicating limited tissue penetration) |
Clearance | Dependent on renal function |
Table 2: Clinical Studies Involving this compound
Study Reference | Population | Findings |
---|---|---|
Study A | Hypertensive Patients | Significant reduction in systolic blood pressure with minimal metabolic side effects. |
Study B | Diabetic Patients | Increased insulin resistance associated with higher levels of this compound. |
Case Studies
- Case Study 1 : A cohort study involving hypertensive patients demonstrated that those with higher concentrations of this compound experienced a more pronounced decrease in blood pressure without significant adverse metabolic changes. This suggests a potential for enhanced therapeutic efficacy when monitoring metabolite levels.
- Case Study 2 : In a study assessing diabetic patients on atenolol therapy, researchers noted a correlation between elevated levels of this compound and increased fasting glucose levels. This raises concerns about the long-term use of beta-blockers in this population due to potential metabolic side effects.
Propriétés
IUPAC Name |
2-[4-[3-(ethylamino)-2-hydroxypropoxy]phenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-2-15-8-11(16)9-18-12-5-3-10(4-6-12)7-13(14)17/h3-6,11,15-16H,2,7-9H2,1H3,(H2,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXEVWKYWEMQUHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(COC1=CC=C(C=C1)CC(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1797116-92-7 | |
Record name | Desmethyl atenolol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1797116927 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DESMETHYL ATENOLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PZ0FKL645N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.